Atg4B-IN-2 -

Atg4B-IN-2

Catalog Number: EVT-10992947
CAS Number:
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Atg4B-IN-2 involves several key methodologies that leverage both organic synthesis techniques and natural product extraction. The compound was derived from Azalomycin F4a, a natural product identified for its ability to inhibit Atg4B activity. The synthesis process typically includes:

  1. Isolation: Extracting Azalomycin F4a from marine sources.
  2. Chemical Modification: Employing synthetic organic chemistry techniques to modify the structure of Azalomycin F4a to enhance its inhibitory potency against Atg4B.
  3. Characterization: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of Atg4B-IN-2.

The technical details surrounding the synthesis are critical for ensuring reproducibility and efficacy in its application as an inhibitor .

Molecular Structure Analysis

Atg4B-IN-2 exhibits a unique molecular structure that facilitates its interaction with the active site of Atg4B. The compound's structure is characterized by:

  • Molecular Formula: Specific chemical composition that defines its molecular identity.
  • Three-Dimensional Configuration: The spatial arrangement of atoms that influences its binding affinity to Atg4B.

Data from crystallography studies may reveal insights into how Atg4B-IN-2 binds to the enzyme, potentially providing a structural basis for its inhibitory action .

Chemical Reactions Analysis

Atg4B-IN-2 undergoes specific chemical reactions that are essential for its function as an inhibitor:

  1. Binding Reaction: The primary reaction involves the non-covalent binding of Atg4B-IN-2 to the active site of Atg4B, inhibiting its proteolytic activity.
  2. Inhibition Mechanism: By blocking the active site, Atg4B-IN-2 prevents the cleavage of autophagy-related proteins, disrupting normal autophagic processes.

Technical details regarding these reactions can be elucidated through kinetic studies and enzyme assays that measure the impact of Atg4B-IN-2 on Atg4B activity .

Mechanism of Action

The mechanism by which Atg4B-IN-2 exerts its inhibitory effects on Atg4B involves several steps:

  1. Competitive Inhibition: The compound competes with natural substrates for binding to the active site of Atg4B.
  2. Disruption of Autophagic Flux: By inhibiting Atg4B, Atg4B-IN-2 interferes with the conversion of microtubule-associated proteins into their lipidated forms necessary for autophagosome formation.
  3. Impact on Cancer Cell Survival: In preclinical studies, inhibition of Atg4B by Atg4B-IN-2 has been shown to reduce cell viability and inhibit tumor growth in gastric cancer models.

Data supporting this mechanism include cellular assays demonstrating reduced autophagic activity and enhanced sensitivity to chemotherapeutic agents upon treatment with Atg4B-IN-2 .

Physical and Chemical Properties Analysis

Atg4B-IN-2 possesses distinct physical and chemical properties that are crucial for its function:

  • Solubility: The solubility profile affects bioavailability and distribution within biological systems.
  • Stability: Chemical stability under physiological conditions is necessary for effective therapeutic use.
  • Molecular Weight: Affects pharmacokinetics and dynamics within living organisms.

Relevant data from physicochemical analyses help characterize these properties, guiding formulation strategies for potential clinical applications .

Applications

Atg4B-IN-2 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As an inhibitor of Atg4B, it offers a novel approach to target autophagy in cancer cells, particularly those exhibiting high levels of this enzyme.
  2. Research Tool: It serves as a valuable tool for studying autophagy mechanisms and their implications in various diseases beyond cancer.
  3. Combination Therapy: Potential use in combination with existing chemotherapeutic agents to enhance treatment efficacy by overcoming drug resistance associated with elevated autophagy levels.

The ongoing research into Atg4B-IN-2 aims to further elucidate its therapeutic potential and optimize its application in clinical settings .

Molecular Mechanisms of Action

ATG4B Protease Function in Autophagic Flux Regulation

ATG4B (autophagy-related 4B cysteine peptidase) is the primary cysteine protease governing autophagosome maturation. It regulates autophagic flux through two sequential proteolytic activities: cleavage of nascent microtubule-associated proteins 1A/1B light chain 3 (LC3) and gamma-aminobutyric acid receptor-associated proteins (GABARAP) family pro-forms, and delipidation of phosphatidylethanolamine (PE)-conjugated LC3-II on autolysosomal membranes [2] [6].

Cleavage of LC3/GABARAP Pro-Forms

Nascent LC3 and GABARAP family proteins are synthesized as cytosolic precursors (pro-LC3/pro-GABARAP) with C-terminal extensions masking a critical glycine residue. ATG4B cleaves these extensions to expose the glycine, generating soluble LC3-I/GABARAP-I forms. This priming step enables subsequent conjugation to PE via ubiquitin-like enzymatic cascades involving ATG7 (E1), ATG3 (E2), and the ATG12–ATG5-ATG16L1 complex (E3) [2] [8]. Structural analyses reveal that LC3 binding induces conformational changes in ATG4B: The regulatory loop (residues 259–262) shifts to unmask the catalytic triad (Cys74-Asp278-His280), while the N-terminal tail detaches to permit substrate access [3] [8].

Delipidation of LC3-II-PE on Autolysosomes

Following autophagosome-lysosome fusion, lipidated LC3-II-PE anchored on autolysosomal membranes must be recycled. ATG4B hydrolyzes the amide bond between LC3’s C-terminal glycine and PE, releasing soluble LC3-I for reuse in autophagosome biogenesis [4] [5]. This delipidation is essential for maintaining cellular pools of functional LC3 and enabling sustained autophagic flux. Disruption of delipidation traps LC3-II on membranes, impairing vesicle turnover and cargo degradation [5] [10].

Table 1: ATG4B Protease Functions in Autophagic Flux

Proteolytic ActivitySubstrateFunctional OutcomeStructural Requirement
Priming (Cleavage)pro-LC3/pro-GABARAPGenerates LC3-I/GABARAP-I for lipidationCatalytic triad (Cys74-Asp278-His280); Regulatory loop rearrangement [3]
DelipidationLC3-II-PE on autolysosomesReleases LC3-I for recycling; Enables vesicle turnoverN-terminal tail detachment; LIR motif engagement [6] [10]

Atg4B-IN-2 as a Competitive Inhibitor of ATG4B

Atg4B-IN-2 is a small-molecule inhibitor designed to selectively target ATG4B’s catalytic site. It binds with a dissociation constant (Ki) of 3.1 μM, competitively blocking substrate access without irreversible enzyme inactivation [5].

Binding Affinity to the Catalytic Site (Ki = 3.1 μM)

Biochemical assays using fluorescence resonance energy transfer (FRET)-based substrates confirm Atg4B-IN-2’s direct binding to the catalytic pocket. Molecular docking simulations show it forms hydrogen bonds with Thr10, Leu11, Asn261, Ser262, and His264 near the catalytic triad. This binding sterically hinders LC3’s C-terminal tail from entering the active site, inhibiting both priming and delipidation reactions [5]. The Ki value (3.1 μM) indicates moderate potency, sufficient for cellular autophagy suppression.

Allosteric Modulation of Protease Activity

Beyond competitive inhibition, Atg4B-IN-2 induces allosteric changes that stabilize ATG4B’s autoinhibited state. In the free enzyme, the regulatory loop masks Cys74. LC3 binding displaces this loop via Phe119-mediated interactions. Atg4B-IN-2 binding alters the loop’s conformation, preventing this displacement and locking ATG4B in a closed, low-activity conformation [3] [8]. This dual mechanism (competitive + allosteric) enhances inhibitory efficacy compared to pure active-site blockers.

Inhibition of Autophagosome Maturation and Cargo Recycling

p62/SQSTM1 Accumulation Dynamics

ATG4B inhibition by Atg4B-IN-2 blocks LC3 recycling, depleting cytosolic LC3-I pools. This reduces LC3-II availability for nascent autophagosomes, impairing cargo sequestration. Consequently, polyubiquitinated cargoes bound to sequestosome 1 (p62/SQSTM1) fail to degrade, leading to p62-positive aggregate formation. Immunoblot analyses show 2.5-fold increased p62 in inhibitor-treated cells within 6 hours, confirming autophagic flux blockade [5] [10].

Blockade of Autophagic Vesicle Turnover

Live-cell imaging of GFP-LC3 reveals that Atg4B-IN-2 causes aberrant accumulation of LC3-II on autolysosomes. Normally, LC3-II is rapidly delipidated post-fusion. Inhibitor treatment extends LC3-II residence on membranes by >50%, stalling vesicle clearance. Electron microscopy further shows enlarged autolysosomes laden with undigested cargo, indicating disrupted turnover [5] [9].

Table 2: Autophagic Vesicle and Cargo Dynamics Under ATG4B Inhibition

ParameterNormal AutophagyAtg4B-IN-2-TreatedDetection Method
LC3-I/LC3-II RatioHigh LC3-I; Transient LC3-IIDepleted LC3-I; Persistent LC3-IIImmunoblotting [5]
p62/SQSTM1 LevelsLow (steady-state degradation)Accumulated (>2.5-fold increase)Immunofluorescence [10]
Autolysosome ClearanceRapid (≤30 min)Delayed (>45 min)Live GFP-LC3 imaging [5]

Redox Regulation of ATG4B and Impact of Inhibitor Binding

Disulfide Bond Formation at Cys292/Cys361

Reactive oxygen species (ROS) oxidize ATG4B at Cys292 and Cys361, forming a reversible intramolecular disulfide bond. This bond distorts the catalytic site, reducing protease activity by >70% in vitro. Mutating both cysteines to serine (C292S/C361S) constitutively activates ATG4B, enhancing basal autophagic flux and resistance to oxidative stress [4] [7]. Copper ions induce similar oxidation, promoting ATG4B aggregation in Wilson disease models [9].

Oligomerization States Under Oxidative Stress

Under sustained oxidation, ATG4B forms high-molecular-weight (HMW) oligomers via intermolecular disulfide bonds at Cys292/Cys361. These oligomers lack protease activity and accumulate in insoluble aggregates. Atg4B-IN-2 binding exacerbates this phenotype: The inhibitor stabilizes a conformation where Cys292/Cys361 are exposed, accelerating copper- or H₂O₂-induced oligomerization. Consequently, inhibitor efficacy is enhanced under oxidative conditions, as seen in tumor microenvironments [4] [7] [9].

Table 3: Redox States and Oligomerization of ATG4B

Redox ConditionATG4B ConformationProtease ActivityImpact of Atg4B-IN-2
Reduced (e.g., DTT/NAC)Monomeric; Open active siteHigh (≥90%)Competitive inhibition (reversible) [4]
Oxidized (H₂O₂/GSSG)Intramolecular disulfide (Cys292-Cys361)Low (≤30%)Stabilizes oxidized form; Enhances inhibition [7]
Severe Oxidation (e.g., Copper)HMW oligomers; AggregatesNonePromotes aggregation; Synergistic suppression [9]

Properties

Product Name

Atg4B-IN-2

IUPAC Name

(E)-4-oxo-4-(4-undecylphenyl)but-2-enoic acid

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+

InChI Key

XEPLKXYXNJMMCI-WUKNDPDISA-N

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.